molecular formula C25H30O10S B12840435 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate

Cat. No.: B12840435
M. Wt: 522.6 g/mol
InChI Key: DZNOYTCPAYPNAK-JJZURMAISA-N
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Description

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is an organic compound with potential antiviral properties. It is a derivative of L-Lyxofuranose, a monosaccharide, and is used in the research and development of antiviral drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate involves multiple steps. The process typically starts with the protection of hydroxyl groups in L-Lyxofuranose, followed by benzylation and acetylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove protective groups or modify the structure.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential antiviral properties.

    Medicine: Research is ongoing to explore its use in antiviral drug development.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The exact mechanism of action of 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is not fully understood. it is believed to interfere with viral replication by inhibiting specific enzymes or pathways essential for the virus’s life cycle.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: Another benzylated sugar derivative with potential antiviral properties.

    1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A compound used in the synthesis of nucleosides and nucleotides.

Uniqueness

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is unique due to its specific structure, which includes both acetyl and benzyl protective groups, as well as a methanesulfonate group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in antiviral research.

Properties

Molecular Formula

C25H30O10S

Molecular Weight

522.6 g/mol

IUPAC Name

[(3R,4S,5S)-2-acetyloxy-5-(methylsulfonyloxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C25H30O10S/c1-18(26)33-22-23(31-15-21-12-8-5-9-13-21)25(17-32-36(3,28)29,35-24(22)34-19(2)27)16-30-14-20-10-6-4-7-11-20/h4-13,22-24H,14-17H2,1-3H3/t22-,23+,24?,25+/m1/s1

InChI Key

DZNOYTCPAYPNAK-JJZURMAISA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@](OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3

Origin of Product

United States

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